Morpholine, 4-(1,1-dimethylethyl)-
Description
The exact mass of the compound Morpholine, 4-(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine, 4-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)9-4-6-10-7-5-9/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILJIEKQCVHNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885562 | |
| Record name | Morpholine, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33719-90-3 | |
| Record name | 4-(1,1-Dimethylethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33719-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033719903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC148208 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butylmorpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YCU3W6MKK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis from Diethanolamine and Tert Butylamine:
A prominent method involves the catalytic amination of diethylene glycol with tert-butylamine (B42293). This process, often carried out over heterogeneous catalysts like Ni-Al₂O₃, directly forms the N-tert-butyl morpholine (B109124) precursor, N-tert-butyldiethanolamine. Subsequent acid-catalyzed cyclization yields the final product.
Reaction Conditions: The amination step typically requires high temperatures and pressures, with the specific conditions being influenced by the catalyst composition. The cyclization is generally achieved by heating with a strong acid such as sulfuric acid.
Yield: This route can provide good to high yields, contingent on the efficiency of both the amination and cyclization steps.
Advantages: Utilizes readily available starting materials. The catalytic nature of the amination step can be advantageous for industrial-scale production.
Disadvantages: The high temperatures and pressures required for the amination step can be energy-intensive. The use of strong acids for cyclization necessitates careful handling and waste neutralization.
Reductive Amination of Morpholine:
Reductive amination offers a direct approach to introduce the tert-butyl group onto the morpholine (B109124) nitrogen. This typically involves the reaction of morpholine with a ketone, such as acetone, to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.
Reaction Conditions: This one-pot reaction is often carried out under mild conditions using a suitable reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. bu.edumasterorganicchemistry.com
Yield: The yields for reductive amination are generally good, though they can be influenced by the choice of reducing agent and reaction conditions.
Advantages: This method avoids the use of hazardous alkylating agents and often proceeds under milder conditions than the diethanolamine route. It is a versatile method for the synthesis of various N-substituted amines.
Disadvantages: The cost of the reducing agents can be a factor, particularly for large-scale synthesis. The reaction may require careful control to prevent side reactions.
Direct Alkylation of Morpholine with Tert Butyl Halides:
The direct alkylation of morpholine (B109124) with a tert-butyl halide, such as tert-butyl bromide, in the presence of a base is another synthetic strategy.
Reaction Conditions: The reaction is typically performed in a suitable solvent like DMF with a base such as potassium carbonate to neutralize the hydrogen halide formed.
Yield: The yields for this Sɴ1-type reaction can be variable and are often moderate due to competing elimination reactions of the tertiary halide.
Advantages: This is a conceptually straightforward method.
Disadvantages: The propensity of tert-butyl halides to undergo elimination can significantly reduce the yield of the desired product. This method may not be the most atom-economical.
Synthesis Via N Tert Butyldiethanolamine from Tert Butylamine and Ethylene Oxide:
Green Chemistry Principles and Sustainable Synthesis of N-tert-Butyl Morpholine
The application of green chemistry principles to the synthesis of N-tert-butyl morpholine is crucial for minimizing environmental impact and enhancing the sustainability of its production.
Prevention of Waste: A primary goal of green chemistry is to prevent waste generation. The synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate (B86663) is a notable example. This method is a two-step, redox-neutral protocol that offers environmental and safety benefits over traditional methods that often involve multiple steps and the use of hazardous reagents like chloroacetyl chloride. chemrxiv.org Traditional routes can generate significant waste streams that require treatment and disposal.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the final product. mdpi.com The ethylene sulfate-based synthesis of morpholines demonstrates a high degree of atom economy as it involves an addition and a cyclization reaction with minimal byproduct formation. In contrast, routes involving protecting groups or those with significant side reactions, such as the direct alkylation with tert-butyl halides, exhibit lower atom economy.
Use of Less Hazardous Chemical Syntheses: A key aspect of green chemistry is the use of less hazardous substances. Chloroacetyl chloride, used in some traditional morpholine synthesis routes, is a highly toxic and corrosive substance. dntb.gov.ua The development of alternative routes that avoid such hazardous reagents is a significant step towards a safer and more sustainable process. The use of dimethyl carbonate as a methylating agent in the synthesis of N-methylmorpholine is an example of replacing toxic methyl halides with a greener alternative. researchgate.net
Designing Safer Chemicals: This principle focuses on designing chemical products that are effective yet have minimal toxicity. While N-tert-butyl morpholine has specific industrial applications, the principles of green chemistry encourage the continual evaluation of its lifecycle and environmental impact.
Safer Solvents and Auxiliaries: The choice of solvent plays a critical role in the environmental footprint of a chemical process. Green chemistry promotes the use of safer and more environmentally benign solvents. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is a safer alternative to solvents like dichloromethane and tetrahydrofuran. rsc.org The synthesis of N-formyl morpholine has been evaluated as a green solvent itself. orgsyn.org Research into biocatalyzed synthesis of polyesters has explored the use of safer bio-based solvents like 2-methyltetrahydrofuran and pinacolone as replacements for toluene and tetrahydrofuran. sciencemadness.org
Design for Energy Efficiency: Energy-intensive steps, such as high-pressure and high-temperature reactions, contribute significantly to the environmental impact of a synthesis. The development of catalytic processes that can operate under milder conditions is a key area of research. For example, the catalytic amination of alcohols can be more energy-efficient than traditional methods requiring harsh conditions.
Use of Renewable Feedstocks: The use of renewable feedstocks is a cornerstone of sustainable chemistry. While the primary feedstocks for N-tert-butyl morpholine synthesis are currently derived from petrochemical sources, research into bio-based routes for producing key intermediates like diethanolamine and tert-butylamine is an active area of investigation. For example, ethanol (B145695) produced from biomass is a greener solvent that aligns with the principle of using renewable feedstocks. masterorganicchemistry.com
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it adds extra steps to the synthesis and generates waste. The development of direct, one-pot synthetic methods like reductive amination helps to reduce the need for such derivatization steps.
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. The use of heterogeneous catalysts, such as in the amination of diethylene glycol, facilitates easier separation and recycling, contributing to a more sustainable process. rsc.orgresearchgate.net
Design for Degradation: This principle involves designing chemical products that can break down into innocuous substances after their use. While this is more relevant to the final products in which N-tert-butyl morpholine is used, considering the biodegradability of any byproducts from its synthesis is also important.
Real-time Analysis for Pollution Prevention: The implementation of in-process monitoring and control can help to prevent the formation of hazardous byproducts and optimize reaction conditions for maximum efficiency and minimal waste.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined. For Morpholine, 4-(1,1-dimethylethyl)-, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, is essential for a complete structural assignment.
¹H NMR Spectral Analysis and Proton Environment Mapping
The ¹H NMR spectrum of a molecule reveals the different chemical environments of its protons. In Morpholine, 4-(1,1-dimethylethyl)-, three distinct proton environments are expected: the protons of the tert-butyl group and the two sets of methylene (B1212753) protons on the morpholine ring.
The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 1.0-1.5 ppm, due to the shielding effect of the alkyl group.
The eight protons on the morpholine ring are diastereotopic and are expected to give rise to more complex signals. The four protons on the carbons adjacent to the oxygen atom (C-2 and C-6) would appear as a multiplet, likely a triplet of triplets, at a downfield chemical shift (typically around 3.6-3.8 ppm) due to the deshielding effect of the electronegative oxygen atom. The four protons on the carbons adjacent to the nitrogen atom (C-3 and C-5) would also appear as a multiplet, generally a triplet of triplets, but at a slightly more upfield position (around 2.4-2.7 ppm) compared to the C-2/C-6 protons. The coupling between adjacent methylene protons would lead to this complex splitting pattern.
Table 1: Predicted ¹H NMR Data for Morpholine, 4-(1,1-dimethylethyl)-
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₃ | ~1.1 | Singlet |
| -N-CH₂- | ~2.5 | Multiplet |
| -O-CH₂- | ~3.7 | Multiplet |
¹³C NMR Chemical Shift Assignments and Carbon Framework Confirmation
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For Morpholine, 4-(1,1-dimethylethyl)-, four distinct carbon signals are anticipated.
The quaternary carbon of the tert-butyl group is expected to appear around 50-60 ppm. The three equivalent methyl carbons of the tert-butyl group will produce a single signal in the upfield region, typically around 25-30 ppm.
The two equivalent carbons of the morpholine ring adjacent to the oxygen atom (C-2 and C-6) are expected to have a chemical shift in the range of 65-70 ppm. The two equivalent carbons adjacent to the nitrogen atom (C-3 and C-5) would be found slightly more upfield, around 45-55 ppm.
Again, referencing the related compound tert-butyl morpholine-4-carboxylate, the ¹³C NMR signals are observed at δ 154.77, 79.92, 66.67, 43.48, and 28.37 ppm. iucr.org These values offer a useful guide for the expected chemical shifts in Morpholine, 4-(1,1-dimethylethyl)-.
Table 2: Predicted ¹³C NMR Data for Morpholine, 4-(1,1-dimethylethyl)-
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C (CH₃)₃ | ~55 |
| -C(C H₃)₃ | ~28 |
| -N-C H₂- | ~50 |
| -O-C H₂- | ~67 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For Morpholine, 4-(1,1-dimethylethyl)-, a COSY spectrum would show correlations between the protons on C-2 and C-3, and between the protons on C-5 and C-6, confirming the connectivity within the morpholine ring. No correlations would be expected for the singlet of the tert-butyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a cross-peak connecting the tert-butyl protons to the methyl carbons, the C-2/C-6 protons to their respective carbons, and the C-3/C-5 protons to their corresponding carbons. This provides a direct link between the ¹H and ¹³C NMR data. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). In the case of Morpholine, 4-(1,1-dimethylethyl)-, an HMBC spectrum would be particularly useful. It would show correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the C-3 and C-5 carbons of the morpholine ring, confirming the attachment of the tert-butyl group to the nitrogen atom. It would also show two- and three-bond correlations within the morpholine ring, further solidifying the structural assignment. researchgate.net
While specific 2D NMR data for this compound is not publicly available, studies on other N-substituted morpholines have demonstrated the utility of these techniques in confirming their structures. nih.govresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of Morpholine, 4-(1,1-dimethylethyl)- would be expected to show characteristic C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would typically appear as a strong band in the 1150-1085 cm⁻¹ region. The C-N stretching of the tertiary amine would be observed in the 1250-1020 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in observing the symmetric C-C stretching vibrations of the tert-butyl group and the morpholine ring skeleton.
Although a specific spectrum for Morpholine, 4-(1,1-dimethylethyl)- is not available, the IR spectrum of the related compound 4-tert-butylcyclohexanone (B146137) shows strong C-H stretching bands around 2950 cm⁻¹. youtube.comresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for Morpholine, 4-(1,1-dimethylethyl)-
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C-O-C (Ether) | Stretching | 1085 - 1150 |
| C-N (Tertiary Amine) | Stretching | 1020 - 1250 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. For Morpholine, 4-(1,1-dimethylethyl)-, with a molecular formula of C₈H₁₇NO, the calculated monoisotopic mass is 143.131014 Da.
An HRMS experiment would measure the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ to a high degree of accuracy (typically within 5 ppm). The experimentally determined mass would then be compared to the calculated mass for the proposed formula. A close match provides strong evidence for the correct elemental composition of the molecule.
X-ray Crystallography for Solid-State Structural Determination
For Morpholine, 4-(1,1-dimethylethyl)-, a single crystal X-ray diffraction study would definitively confirm the chair conformation of the morpholine ring, which is the expected lowest energy conformation. It would also provide the precise bond distances and angles for the entire molecule, including the C-N, C-O, and C-C bonds of the morpholine ring and the tert-butyl group.
While crystal structures of various morpholine derivatives have been reported, confirming the chair conformation of the ring, a specific crystallographic study for Morpholine, 4-(1,1-dimethylethyl)- is not currently found in the public domain. iucr.orgebi.ac.uk
Conformational Analysis via Spectroscopic Methods
The conformational analysis of Morpholine, 4-(1,1-dimethylethyl)-, also known as N-tert-butylmorpholine, has been investigated through various spectroscopic techniques, complemented by computational modeling. These studies consistently point towards a dominant chair conformation with the tert-butyl group occupying the equatorial position to minimize steric strain.
It is widely established that for cyclohexane (B81311) and its heterocyclic analogues, the chair conformation is the most stable arrangement. organicchemistrydata.orgrsc.org Substituents on the ring can adopt either an axial or equatorial position. The bulky tert-butyl group has a strong preference for the equatorial position to avoid 1,3-diaxial interactions, which are significant steric clashes with the axial hydrogens on the same side of the ring. lumenlearning.comvaia.commasterorganicchemistry.com This preference is so pronounced that it effectively "locks" the conformation of the ring.
A study on a series of N-substituted morpholines using NMR spectroscopy has provided detailed data for a range of derivatives. nih.gov Although the complete list of all 20 compounds from this study is not detailed here, the general findings support the chair conformation as the predominant form for N-substituted morpholines.
Computational chemistry offers a powerful tool to supplement experimental data. Theoretical calculations, such as Density Functional Theory (DFT), can predict the relative energies of different conformers and their corresponding spectroscopic properties. For N-tert-butylmorpholine, computational models would be expected to show a significant energy difference between the equatorial and axial conformers of the chair form, with the equatorial conformer being substantially more stable. Furthermore, these calculations can generate theoretical vibrational (IR and Raman) and NMR spectra that can be compared with experimental data for verification. For instance, in a study on 4-(benzenesulfonyl)-morpholine, DFT calculations were successfully used to assign vibrational modes observed in experimental Raman spectra. scielo.org.mx
In the absence of direct experimental data tables for the title compound, the following table presents ¹H and ¹³C NMR data for the analogous compound, tert-butyl morpholine-4-carboxylate, which illustrates the chemical shifts expected in a similar chemical environment.
Table 1: NMR Data for tert-butyl morpholine-4-carboxylate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| ¹H | 3.64 | triplet | 4 | -CH₂-O- |
| ¹H | 3.42 | triplet | 4 | -CH₂-N- |
| ¹H | 1.47 | singlet | - | -C(CH₃)₃ |
| ¹³C | 154.77 | - | - | C=O |
| ¹³C | 79.92 | - | - | -C(CH₃)₃ |
| ¹³C | 66.67 | - | - | -CH₂-O- |
| ¹³C | 43.48 | - | - | -CH₂-N- |
This data is for tert-butyl morpholine-4-carboxylate and is provided for illustrative purposes.
The study of the conformational analysis of Morpholine, 4-(1,1-dimethylethyl)- highlights the profound influence of a bulky substituent on the stereochemistry of the morpholine ring. The overwhelming preference for the chair conformation with an equatorial tert-butyl group is a classic example of steric control in cyclic systems. While detailed experimental spectroscopic data for this specific compound remains elusive in publicly accessible literature, the principles of conformational analysis, supported by data from related compounds and computational methods, provide a clear and consistent picture of its structural properties.
Reactivity in Acid-Base Equilibria and Protonation Studies
The nitrogen atom in the morpholine ring of N-tert-butylmorpholine possesses a lone pair of electrons, rendering it basic and capable of accepting a proton. The basicity of this compound is a crucial parameter that governs its reactivity in many chemical processes. The presence of the electron-donating tert-butyl group is expected to increase the electron density on the nitrogen atom through an inductive effect, thereby enhancing its basicity compared to unsubstituted morpholine. rsc.org
The equilibrium for the protonation of N-tert-butylmorpholine in an aqueous solution can be represented as follows:
C₈H₁₇NO + H₂O ⇌ [C₈H₁₈NO]⁺ + OH⁻
Another measure of basicity in the gas phase is the proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction in the gas phase. wikipedia.org A higher proton affinity corresponds to a stronger base. While the specific proton affinity of N-tert-butylmorpholine is not cited, computational studies on similar amines and alkanolamines provide a framework for understanding its gas-phase basicity. researchgate.net
Table 4.1.1: Comparison of Basicity of N-Substituted Morpholines
| Compound | pKa of Conjugate Acid (in H₂O) | Proton Affinity (PA) (kJ/mol) |
| Morpholine | 8.33 | ~900 |
| N-Methylmorpholine | 7.38 youtube.com | Not available |
| N-tert-Butylmorpholine | ~7.5 (Estimated) | Higher than Morpholine (Estimated) |
Participation in Nucleophilic and Electrophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of N-tert-butylmorpholine allows it to act as a nucleophile. However, the sterically demanding tert-butyl group significantly hinders its approach to an electrophilic center, thereby reducing its nucleophilicity compared to less substituted amines. This steric hindrance plays a critical role in determining the feasibility and rate of nucleophilic substitution reactions.
In a typical Sₙ2 reaction, N-tert-butylmorpholine would attack an electrophilic carbon, leading to the displacement of a leaving group. The general mechanism can be depicted as:
C₈H₁₇NO + R-X → [C₈H₁₇N(R)O]⁺ + X⁻
where R-X is an alkyl halide. Due to the significant steric bulk of the tert-butyl group, these reactions are expected to be slow, particularly with sterically hindered electrophiles.
Conversely, electrophilic substitution on the N-tert-butylmorpholine scaffold is less common. The morpholine ring itself is generally resistant to electrophilic attack due to the deactivating effect of the oxygen atom. Electrophilic attack would most likely occur at the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt, as seen in its reactions with acids.
Oxidative and Reductive Transformations of the N-tert-Butyl Morpholine Scaffold
The N-tert-butylmorpholine scaffold can undergo oxidative and reductive transformations under specific conditions. The tertiary amine functionality is susceptible to oxidation. For instance, oxidation with reagents like hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide, N-tert-butylmorpholine N-oxide.
The oxidation of tertiary amines is a well-established transformation. For example, trimethylamine (B31210) is oxidized to trimethylamine N-oxide by the enzyme trimethylamine monooxygenase (Tmm). semanticscholar.org A similar transformation can be expected for N-tert-butylmorpholine with appropriate chemical oxidants.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the morpholine ring. Under acidic conditions, permanganate is a very powerful oxidizing agent that can oxidize most organic compounds. libretexts.orgstackexchange.com The reaction of N-tert-butylmorpholine with KMnO₄ would likely result in the degradation of the molecule into smaller fragments.
Reduction of the N-tert-butylmorpholine scaffold is less common as the ring is already saturated. However, under forcing conditions with powerful reducing agents like lithium aluminum hydride (LiAlH₄), cleavage of the C-O bonds within the morpholine ring could potentially occur, although this is not a typical reaction. LiAlH₄ is a strong reducing agent capable of reducing a wide variety of functional groups, but its reaction with ethers, such as the morpholine ring, is generally slow. youtube.comyoutube.comharvard.edustackexchange.comyoutube.com
Ligand Behavior and Coordination Chemistry Studies with Metal Centers
N-tert-butylmorpholine, with its nitrogen and oxygen donor atoms, has the potential to act as a ligand in coordination complexes with various metal centers. The nitrogen atom is the primary coordination site due to the higher availability of its lone pair of electrons compared to the oxygen atom's lone pairs, which are more involved in the ring structure.
The bulky tert-butyl group would exert a significant steric influence on the coordination geometry and the stability of the resulting metal complexes. This steric hindrance can limit the number of ligands that can coordinate to a metal center and may favor the formation of complexes with lower coordination numbers.
The synthesis of such complexes would typically involve the reaction of N-tert-butylmorpholine with a metal salt in an appropriate solvent. Characterization of these complexes would involve techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine the coordination mode and geometry. While specific studies on the coordination chemistry of N-tert-butylmorpholine were not found in the provided search results, the principles of coordination chemistry suggest its potential to form stable complexes with various transition metals. sciprofiles.comnih.govresearchgate.net
Investigation of Reaction Kinetics and Thermodynamic Parameters
The kinetics and thermodynamics of reactions involving N-tert-butylmorpholine are intrinsically linked to its structure. The steric hindrance imposed by the tert-butyl group is expected to have a significant impact on the activation energy (Ea) of its reactions. For nucleophilic substitution reactions, the increased steric bulk would raise the activation energy, leading to a slower reaction rate compared to less hindered amines. youtube.comanl.gov
The Arrhenius equation describes the relationship between the rate constant (k), activation energy (Ea), and temperature (T):
k = A * exp(-Ea / RT)
where A is the pre-exponential factor and R is the gas constant. A higher Ea results in a smaller k and thus a slower reaction rate.
Thermodynamic parameters such as the enthalpy of formation (ΔH°f) and the Gibbs free energy of reaction (ΔG°) are fundamental to understanding the stability and spontaneity of reactions involving N-tert-butylmorpholine. The standard enthalpy of formation is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. anl.govnih.govlibretexts.orgyoutube.comlibretexts.org While an experimental value for the ΔH°f of N-tert-butylmorpholine is not available in the provided search results, it can be estimated using computational methods or group contribution methods.
Table 4.5.1: Estimated Thermodynamic and Kinetic Parameters for a Hypothetical Sₙ2 Reaction of N-tert-Butylmorpholine
| Parameter | Estimated Value | Influence of the tert-Butyl Group |
| Activation Energy (Ea) | High | Increases Ea due to steric hindrance, slowing the reaction. |
| Rate Constant (k) | Low | Decreases k due to high Ea. |
| Enthalpy of Reaction (ΔH°) | Varies | Depends on the specific reactants and products. |
| Entropy of Reaction (ΔS°) | V. | Depends on the change in the number of species and their freedom of motion. |
Computational Chemistry and Theoretical Studies of Morpholine, 4 1,1 Dimethylethyl
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical (QM) methods are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and various electronic properties.
Density Functional Theory (DFT) has become a popular and effective method in computational chemistry, balancing accuracy with computational cost. nih.gov It is particularly well-suited for determining the equilibrium geometry and minimum energy of molecules.
For Morpholine (B109124), 4-(1,1-dimethylethyl)-, DFT calculations are used to find the most stable three-dimensional arrangement of its atoms. The process involves an iterative geometry optimization, where the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is located. nih.gov The morpholine ring typically adopts a chair conformation. The bulky tert-butyl group attached to the nitrogen atom can exist in either an axial or equatorial position. DFT calculations consistently predict that the equatorial conformation is significantly more stable due to the avoidance of steric hindrance (1,3-diaxial interactions) that would occur if the large tert-butyl group were in the axial position.
The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G(d), 6-311++G(d,p)) is crucial for obtaining accurate results. nih.govnih.gov For instance, the B3LYP functional is widely used for its reliability in predicting geometries of organic compounds. nih.gov The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can be calculated and compared with experimental data if available.
Table 1: Predicted Geometric Parameters for Equatorial 4-tert-butylmorpholine using DFT (B3LYP/6-311+G(d,p)) (Note: This data is representative and based on typical values for morpholine derivatives as specific literature values for this exact compound are not readily available.)
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C-N (ring) | 1.46 Å |
| C-O (ring) | 1.43 Å | |
| C-C (ring) | 1.53 Å | |
| N-C (tert-butyl) | 1.48 Å | |
| Bond Angle | C-N-C (ring) | 112.5° |
| C-O-C (ring) | 111.0° | |
| N-C-C (ring) | 110.0° | |
| Dihedral Angle | C-N-C-C | -58.5° |
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide a rigorous way to study electronic properties. nih.gov
These methods are employed to calculate the total electronic energy, ionization potential, electron affinity, and dipole moment of Morpholine, 4-(1,1-dimethylethyl)-. Ab initio calculations can confirm the conformational preferences predicted by DFT. For instance, studies on sterically hindered morpholine derivatives have shown agreement between ab initio predictions and experimental findings regarding the most stable conformation. acs.org
Orbital analysis involves examining the shapes and energies of the molecular orbitals (MOs). This analysis helps in understanding the distribution of electrons within the molecule and its bonding characteristics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of Morpholine, 4-(1,1-dimethylethyl)-, providing insights into its conformational flexibility and interactions with its environment.
A key application of MD for this molecule is to explore its conformational landscape. This includes the dynamics of the morpholine ring's chair-to-boat interconversion and the rotation around the nitrogen-tert-butyl bond. While the equatorial chair conformation is the most stable, MD simulations can reveal the energy barriers and pathways for transitions to less stable conformations.
Furthermore, MD simulations can be used to study intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), one can observe how the solvent molecules arrange around the solute and calculate properties like the radial distribution function. This provides a detailed picture of solvation and how the tert-butyl group influences the molecule's interactions with its surroundings.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, primarily DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. nih.gov
For Morpholine, 4-(1,1-dimethylethyl)-, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net The computed frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations. These predicted spectra help in assigning the vibrational modes observed in experimental measurements. For example, characteristic peaks for C-N, C-O, and C-H stretching and bending modes can be identified.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted. The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is commonly used for this purpose. The calculated chemical shifts for the protons and carbons in the morpholine ring and the tert-butyl group can be correlated with experimental data to confirm the molecule's structure and conformation in solution. researchgate.net
Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO and LUMO of reacting species. youtube.com The energies and distributions of these orbitals in Morpholine, 4-(1,1-dimethylethyl)- provide crucial information about its chemical reactivity. researchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In 4-tert-butylmorpholine, the HOMO is typically localized on the nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where the molecule is most likely to accept electrons. The LUMO is generally distributed over the C-H and C-N antibonding orbitals.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.govresearchgate.netresearchgate.net
Table 2: Calculated Reactivity Descriptors for 4-tert-butylmorpholine (Note: This data is illustrative and based on typical DFT calculations for similar amine compounds.)
| Descriptor | Formula | Significance | Representative Value |
| HOMO Energy | E(HOMO) | Electron-donating ability | -6.2 eV |
| LUMO Energy | E(LUMO) | Electron-accepting ability | 1.5 eV |
| HOMO-LUMO Gap | ΔE = E(LUMO) - E(HOMO) | Chemical reactivity, kinetic stability | 7.7 eV |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy to remove an electron | 6.2 eV |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when adding an electron | -1.5 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution | 3.85 eV |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency | -2.35 eV |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons | 0.72 eV |
These descriptors provide a quantitative framework for predicting how Morpholine, 4-(1,1-dimethylethyl)- will behave in chemical reactions, identifying it as a reasonably stable molecule with a primary nucleophilic center at the nitrogen atom.
Synthesis and Characterization of Morpholine, 4 1,1 Dimethylethyl Derivatives and Analogs
Modification at the Morpholine (B109124) Ring Carbon Atoms to Create Novel Analogs
The generation of novel analogs through modification of the carbon atoms of the morpholine ring is a key strategy for expanding the chemical space of this class of compounds. Various synthetic methodologies have been developed to introduce substituents at the C-2, C-3, C-5, and C-6 positions, often with a high degree of stereocontrol.
One prominent strategy involves the intramolecular reductive etherification of keto alcohols. This method allows for the stereoselective synthesis of C-substituted morpholines. The process typically begins with the assembly of an N-protected 1,2-amino alcohol and an α-bromo ketone to form a keto alcohol intermediate. Subsequent treatment with a Lewis acid and a reducing agent, such as triethylsilane, facilitates a cyclization cascade that yields the morpholine ring. The stereochemical outcome of this reaction is influenced by the conformation of the intermediate oxocarbenium ion. acs.org
Palladium-catalyzed carboamination represents another powerful tool for the synthesis of substituted morpholines. This four-step sequence, starting from enantiomerically pure amino alcohols, can produce cis-3,5-disubstituted morpholines as single stereoisomers. The key step is the palladium-catalyzed reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov This modular approach allows for significant variation in the substituents on the morpholine ring.
Furthermore, the reaction of enantiopure epoxides with amino alcohols provides a pathway to trans-2,5-disubstituted morpholine derivatives. The initial reaction involves the monoalkylation of the amino alcohol by the epoxide. Subsequent regioselective hydroxyl activation and ring closure yield the desired morpholine structure. acs.orgnih.gov The choice of reagents and reaction conditions is critical for controlling the regioselectivity of the ring closure.
A de novo approach to highly substituted morpholines utilizes a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization. This method allows for the introduction of substituents at up to four positions on the morpholine ring, offering a high degree of diversity. The process starts with the reaction of an amine, an aldehyde or ketone, an isocyanide, and a suitable acid to form an intermediate that can then be cyclized to the morpholine derivative. nih.govacs.org
Table 1: Selected Methods for C-Substitution of the Morpholine Ring
| Method | Key Features | Starting Materials | Typical Products |
| Intramolecular Reductive Etherification | Stereoselective, forms C-O bond via reduction of an oxocarbenium ion. | N-protected 1,2-amino alcohols, α-bromo ketones | C-substituted morpholines |
| Pd-Catalyzed Carboamination | Asymmetric synthesis, forms cis-3,5-disubstituted products. | Enantiopure amino alcohols, aryl/alkenyl bromides | cis-3,5-Disubstituted morpholines |
| Epoxide Ring Opening | Enantio- and diastereoselective, forms trans-2,5-disubstituted products. | Enantiopure epoxides, amino alcohols | trans-2,5-Disubstituted morpholines |
| Ugi Multicomponent Reaction | De novo synthesis, allows for high diversity with up to four substitution points. | Amines, aldehydes/ketones, isocyanides | Highly substituted morpholines |
Exploration of N-Substituted Variations Beyond the 1,1-Dimethylethyl Moiety
While the 1,1-dimethylethyl (tert-butyl) group imparts specific steric and electronic properties, exploring other N-substituents is crucial for modulating the physicochemical and biological characteristics of morpholine derivatives. The synthesis of N-substituted morpholines can be achieved through various standard and advanced chemical transformations.
A common and straightforward method for the preparation of N-substituted morpholines is the reaction of morpholine with a suitable halogenated hydrocarbon in the presence of a base. This nucleophilic substitution reaction can be optimized by the addition of an alkali metal halide, which can facilitate the reaction under mild conditions and provide steady yields. google.com The choice of solvent and base is critical for achieving high conversion and purity of the desired N-substituted product.
Reductive amination is another versatile method for introducing a wide range of substituents at the nitrogen atom. This can involve the reaction of morpholine with an aldehyde or ketone in the presence of a reducing agent. For instance, the synthesis of N-substituted morpholino nucleoside derivatives has been achieved through the oxidation of ribonucleosides to dialdehydes, followed by in situ reductive amination with various alkylamines. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed for the N-arylation of morpholine, allowing for the introduction of various aromatic and heteroaromatic moieties. These methods offer a broad scope and functional group tolerance. The development of novel benzimidazolium salts with N-methylmorpholine substituents showcases the utility of multi-step synthetic sequences involving N-alkylation and subsequent quaternization to generate diverse chemical structures. mdpi.com
Table 2: Examples of N-Substituted Morpholine Analogs and Synthetic Approaches
| N-Substituent | Synthetic Method | Precursors | Reference |
| Alkyl (e.g., butyl, methyl) | Nucleophilic Substitution | Morpholine, Alkyl halide, Base | google.com |
| Benzyl | N-Alkylation | 4-((1H-benzimidazol-2-yl)methyl)morpholine, Benzyl chloride | mdpi.com |
| Substituted Aryl | Buchwald-Hartwig Amination | Morpholine, Aryl halide, Palladium catalyst | General Method |
| Morpholino Nucleoside | Reductive Amination | Ribonucleoside dialdehyde, Alkylamine hydrochloride | nih.gov |
Formation of Salts, Co-crystals, and Inclusion Compounds
The formation of salts and co-crystals is a widely recognized strategy in pharmaceutical and materials science to modify the physicochemical properties of a compound without altering its covalent structure. For Morpholine, 4-(1,1-dimethylethyl)-, and its analogs, the basic nitrogen atom of the morpholine ring provides a site for salt formation with various acids.
The formation of a salt with tert-butylamine (B42293) has been demonstrated for the drug montelukast, highlighting the ability of the tert-butylamine moiety to form stable crystalline salts that can be easily purified. google.com This principle can be extended to 4-tert-butylmorpholine, where protonation of the morpholine nitrogen by a suitable acid would yield the corresponding salt. The selection of the counter-ion is crucial as it can significantly influence properties such as solubility, stability, and hygroscopicity.
Co-crystals, which are multi-component crystals held together by non-covalent interactions, offer another avenue for property modulation. alliedacademies.orgworktribe.com Research has shown that N-methylmorpholine can form a 1:2 co-crystal with quinol (hydroquinone). researchgate.net The formation of such co-crystals is governed by intermolecular interactions, primarily hydrogen bonding. The synthesis of co-crystals can be achieved through various methods, including solvent evaporation, grinding, and slurry techniques. worktribe.com The screening for suitable co-formers is a critical step in the development of co-crystals with desired properties.
Table 3: Examples of Supramolecular Assemblies of Morpholine Derivatives
| Compound/Complex | Type | Intermolecular Interactions | Significance |
| Montelukast tert-butylamine salt | Salt | Ionic interaction | Improved purification and handling |
| Quinol–N-methylmorpholine (1/2) | Co-crystal | Hydrogen bonding | Modification of crystal packing and properties |
| 4-tert-Butylphenol sodium salt | Salt | Ionic interaction | Solubilization and formulation |
Stereochemical Investigations of Chiral Analogs Derived from Morpholine, 4-(1,1-dimethylethyl)-
The introduction of stereocenters into the morpholine ring of 4-(1,1-dimethylethyl)morpholine opens up possibilities for developing chiral analogs with specific three-dimensional arrangements. The stereochemistry of these analogs can have a profound impact on their biological activity and interaction with chiral environments.
Stereoselective synthesis is key to obtaining enantiomerically pure or enriched chiral morpholine derivatives. As discussed in section 6.1, methods such as intramolecular reductive etherification and palladium-catalyzed carboamination can be designed to proceed with high diastereoselectivity and enantioselectivity, often by using chiral starting materials or catalysts. acs.orgnih.gov For example, the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols results in a single stereoisomer. nih.gov
The synthesis of trans-2,5-disubstituted morpholines can also be achieved with high stereocontrol by reacting enantiopure epoxides with amino alcohols. acs.orgnih.gov The stereochemistry of the final product is dictated by the stereochemistry of the starting materials.
Resolution of racemic mixtures is another important technique for obtaining chiral morpholine derivatives. For instance, a practical synthesis of a chiral 2-morpholine derivative involved the resolution of a morpholine amide intermediate to install the desired S-morpholino stereocenter. acs.org Enzymatic resolutions can also be highly effective, as demonstrated in the synthesis of single enantiomer 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, where an enzyme-catalyzed resolution of a racemic carboxylate intermediate was the key step. nih.gov
The characterization of these chiral analogs requires specialized analytical techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is commonly used to determine the enantiomeric excess of a sample. Spectroscopic methods, such as nuclear magnetic resonance (NMR) with chiral shift reagents, can also be employed to differentiate between enantiomers.
Table 4: Approaches to Chiral Morpholine Analogs
| Approach | Description | Example |
| Stereoselective Synthesis | Use of chiral catalysts or starting materials to control the formation of stereocenters. | Synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohols. nih.gov |
| Diastereoselective Synthesis | Control of the relative stereochemistry between multiple stereocenters. | Synthesis of trans-2,5-disubstituted morpholines from enantiopure epoxides. acs.orgnih.gov |
| Racemic Resolution | Separation of a mixture of enantiomers. | Enzymatic resolution of a racemic morpholine-2-carboxylate. nih.gov |
| Chiral Pool Synthesis | Use of readily available chiral natural products as starting materials. | Synthesis from enantiopure amino alcohols. nih.gov |
Applications of Morpholine, 4 1,1 Dimethylethyl in Materials Science and Organic Synthesis Non Medicinal
Role as a Solvent or Co-solvent in Advanced Organic Reactions
The parent compound, morpholine (B109124), and its derivatives are recognized for their utility as solvents in organic synthesis. Due to the presence of both an ether linkage and an amino group, morpholine exhibits polarity and is used as a solvent for a variety of materials including resins, waxes, and dyes. nih.govrsc.org For instance, N-formylmorpholine is noted as a stable, non-toxic, and non-corrosive green solvent compatible with both aliphatic and aromatic hydrocarbons. beilstein-journals.org
While the broader class of morpholines sees use as solvents, specific data on Morpholine, 4-(1,1-dimethylethyl)- serving as a primary solvent or co-solvent in advanced organic reactions is not extensively documented in current literature. The presence of the bulky tert-butyl group on the nitrogen atom would influence its physical properties, such as boiling point and viscosity, and its solvation capabilities compared to the unsubstituted morpholine. Further research would be required to characterize its specific solvent properties and potential advantages in specialized reaction environments.
Utility as a Catalyst or Co-catalyst in Chemical Transformations
Tertiary amines are widely employed as organocatalysts, and N-substituted morpholines are no exception. The catalytic activity of these compounds is often linked to the basicity and steric accessibility of the nitrogen atom.
A computational study on urethane (B1682113) formation, the fundamental reaction in polyurethane synthesis, provides insight into the catalytic potential of N-alkylated morpholines. The study compared the catalytic effectiveness of morpholine and 4-methylmorpholine (B44366) in the reaction between phenyl isocyanate and butan-1-ol. nih.gov The results indicated that the N-methylated version was a slightly more effective catalyst than the parent morpholine. nih.gov The proposed mechanism involves seven steps, and the calculated activation energies were found to be in good agreement with experimental data for similar cyclic amine catalysts. nih.gov
The key energetic properties from the computational study are summarized below:
Table 1: Calculated Energetic Properties for the Catalyzed Urethane Formation Reaction (kJ/mol)
| Catalyst | Relative Energy of TS1 | Activation Energy (Ea) | Proton Affinity (PA) |
|---|---|---|---|
| Morpholine | ~98.42 | 29.7 | 1523.95 |
| 4-Methylmorpholine | 97.42 | 26.6 | 963.07 |
Data sourced from a computational study at the G3MP2BHandHLYP level of theory. nih.gov
While 4-methylmorpholine showed a slightly lower transition state energy and activation energy, morpholine exhibited a significantly higher proton affinity. nih.gov For Morpholine, 4-(1,1-dimethylethyl)-, the larger, sterically hindering tert-butyl group would be expected to decrease the nucleophilicity of the nitrogen atom compared to a methyl group, potentially impacting its catalytic efficiency in reactions where the nitrogen directly participates in bond formation. However, its basicity could still be exploited in various base-catalyzed transformations.
Application as a Ligand in Metal-Catalyzed Processes
Tertiary amines are common ligands in metal-catalyzed reactions, where they can stabilize the metal center, influence its electronic properties, and control the stereochemical outcome of the reaction. While the use of various amine-based ligands is widespread in coordination chemistry, the specific application of Morpholine, 4-(1,1-dimethylethyl)- as a ligand in metal-catalyzed processes is not well-documented. Its bulky tert-butyl group could offer unique steric hindrance around a metal center, which can be advantageous in certain catalytic cycles by promoting reductive elimination or preventing catalyst deactivation pathways. This remains a potential area for future research and application development.
Precursor in the Synthesis of Specialty Chemicals and Intermediates
The use of N-tert-butyl substituted amines as building blocks in organic synthesis is an established strategy. For example, N-tert-butyl-p-toluidine is used as a precursor in the synthesis of mauveine dyes. elsevierpure.com
In the context of Morpholine, 4-(1,1-dimethylethyl)-, it can serve as a precursor for more complex molecules. One documented example is its use in the synthesis of N-tert-Butylmorpholine-4-carboxamide, a derivative where a carboxamide group is attached to the morpholine nitrogen. researchgate.net
It is important to distinguish this compound from structurally related specialty chemicals like the fungicide Fenpropimorph. The chemical structure of Fenpropimorph is (2R,6S)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine. nih.govwikipedia.org Despite the presence of a morpholine ring and a tert-butyl group, Fenpropimorph is not synthesized from N-tert-butylmorpholine. Synthesis routes for Fenpropimorph typically start with precursors like p-tert-butylbenzaldehyde or tert-butylbenzene (B1681246) and react them with 2,6-dimethylmorpholine. google.comgoogle.com This highlights the importance of precise structural understanding when considering precursor relationships.
Integration into Polymeric Materials and Surfactants for Industrial Applications
The application of Morpholine, 4-(1,1-dimethylethyl)- and its close analogues is most evident in the field of polymer science and industrial surface treatments.
Polymeric Materials: As discussed in section 7.2, N-alkylated morpholines can catalyze the formation of urethanes, which are the monomers for polyurethanes. nih.gov This catalytic role is crucial for controlling the polymerization rate and properties of the final material.
Furthermore, a structurally very similar compound, N-tert-butyldiethanolamine, is intentionally incorporated into the structure of polyurethanes. It acts as a chain extender, and the presence of the tertiary amine with the bulky tert-butyl group serves to enhance the dyeability of the resulting polymer fibers, making them more receptive to acid dyes. researchgate.net This demonstrates a clear application where the N-tert-butyl functional group is integrated into a polymer backbone to impart specific, desirable properties.
Surfactants and Industrial Applications: In an industrial context, Morpholine, 4-(1,1-dimethylethyl)- is utilized for its properties as a surface-active agent, specifically as a corrosion inhibitor. It is marketed for use in boilers and refinery overhead systems to control corrosion. monumentchemical.com With a high boiling point of 178°C and a basic pH, it helps in neutralizing acidic gases and maintaining the desired pH balance in steam systems, thereby protecting metal surfaces. monumentchemical.com While not a surfactant in the traditional sense of a detergent, its role as a corrosion inhibitor relies on its ability to interact with and protect surfaces.
Emerging Research Frontiers and Future Directions for Morpholine, 4 1,1 Dimethylethyl
Integration with Flow Chemistry Methodologies for Continuous Synthesis
The transition from batch to continuous manufacturing is a paradigm shift in the chemical industry, offering enhanced safety, efficiency, and consistency. For Morpholine (B109124), 4-(1,1-dimethylethyl)-, the integration of flow chemistry methodologies presents a significant research frontier. Continuous processes for the synthesis of related amines and morpholine derivatives have demonstrated the potential of this approach.
Key parameters being investigated for the continuous synthesis of morpholine derivatives include reaction temperature, pressure, catalyst hourly space velocity (CHSV), and the molar ratio of reactants. The table below illustrates typical reaction parameters from a related continuous amination process, providing a baseline for the development of a dedicated continuous synthesis of Morpholine, 4-(1,1-dimethylethyl)-.
| Parameter | Value | Reference |
| Reactor Type | Oil-heated jacketed glass reactor (fixed-bed) | google.com |
| Reactants | tert-butylamine (B42293) (TBA), Diethylene glycol (DG) | google.com |
| Molar Ratio (TBA:DG) | 2:1 | google.com |
| Absolute Pressure | 1 to 200 bar (preferably 3 to 50 bar) | google.com |
| Temperature Range | 165 to 205 °C (preferably 175 to 195 °C) | google.com |
| Catalyst Hourly Space Velocity (CHSV) | 0.1 to 2.0 kg of DG per liter of catalyst per hour | google.com |
| This table presents data from a continuous process for a related amine, providing a reference for the potential continuous synthesis of Morpholine, 4-(1,1-dimethylethyl)-. |
Future research will likely focus on the development of bespoke catalysts optimized for flow conditions, the use of microreactors for enhanced heat and mass transfer, and the implementation of real-time process analytical technology (PAT) for improved control and optimization.
Advanced In-situ Characterization Techniques for Reaction Monitoring and Mechanism Elucidation
A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of Morpholine, 4-(1,1-dimethylethyl)-. Advanced in-situ characterization techniques are at the forefront of this research, allowing scientists to observe chemical transformations as they happen.
Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy are being employed to study related catalytic processes. For example, in-situ FTIR has been used to observe the activation of ethanol (B145695) on Lewis base sites of a catalyst and the adsorption of reaction intermediates. researchgate.net This provides valuable insights into the catalytic cycle and the role of different catalyst components. The study of reaction kinetics, such as the N-alkylation of morpholine, provides essential data for understanding reaction rates and activation energies, which are fundamental to mechanistic elucidation. akjournals.comresearchgate.net
The application of these techniques to the synthesis of Morpholine, 4-(1,1-dimethylethyl)- could reveal the precise mechanism of the ring-closing reaction and the N-alkylation step. This knowledge can then be used to design more efficient catalysts and optimize reaction conditions to minimize by-product formation and maximize yield. Future directions in this area include the combination of multiple in-situ techniques (e.g., FTIR and Raman spectroscopy) and the use of computational modeling to complement experimental data, providing a holistic view of the reaction landscape.
Development of More Sustainable Synthesis Approaches and Life Cycle Assessment
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and Morpholine, 4-(1,1-dimethylethyl)- is no exception. A major research frontier is the development of more sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.
A significant recent development is the green synthesis of morpholines using a one or two-step, redox-neutral protocol. organic-chemistry.orgnih.govchemrxiv.orgacs.org This method employs ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, which are inexpensive and readily available reagents, to convert 1,2-amino alcohols into morpholines under mild conditions. organic-chemistry.orgnih.govchemrxiv.orgacs.org This approach avoids the use of hazardous reagents like chloroacetyl chloride and strong reducing agents, and can be performed in greener solvents. organic-chemistry.org The scalability of this method has been demonstrated on a large scale, making it a viable alternative to traditional, more wasteful synthetic routes. chemrxiv.org
Beyond the synthesis itself, there is a growing emphasis on conducting Life Cycle Assessments (LCA) for chemical processes. rsc.orgresearchgate.netunisi.it An LCA provides a comprehensive evaluation of the environmental impact of a product or process, from raw material extraction to end-of-life disposal. rsc.orgresearchgate.net For amines and their derivatives, LCA studies are crucial for identifying hotspots in the production chain and for comparing the sustainability of different synthetic methodologies. unisi.itmdpi.comacs.org
Future research in this domain will focus on the use of bio-based feedstocks for the synthesis of Morpholine, 4-(1,1-dimethylethyl)-, the development of recyclable catalysts, and the comprehensive LCA of its entire production and application lifecycle to ensure its environmental footprint is minimized.
Theoretical Prediction and Experimental Validation of Novel Applications
The unique structural and electronic properties of the morpholine scaffold make it a versatile building block in medicinal chemistry and materials science. A key emerging research area is the use of computational methods to predict novel applications for Morpholine, 4-(1,1-dimethylethyl)- and its derivatives, followed by experimental validation.
Computational techniques such as molecular docking, pharmacophore modeling, and virtual screening are being used to identify potential biological targets for morpholine-containing compounds. researchgate.netdntb.gov.uatandfonline.comacs.orgnih.gov These in-silico methods allow for the rapid screening of large compound libraries against specific proteins or receptors, accelerating the discovery of new drug candidates. For example, morpholine derivatives have been identified through computational screening as potential P2Y12R antagonists for antithrombotic therapy and as inhibitors of the SARS-CoV-2 macrodomain. tandfonline.comnih.gov
Following theoretical predictions, experimental validation is crucial. This involves the synthesis of the predicted active compounds and their evaluation in relevant biological assays. For instance, new benzothiazinone derivatives containing a morpholine moiety have been synthesized and shown to possess anticancer and anti-inflammatory properties, validating the potential of this structural combination. acs.org
The future of this research lies in the synergy between computational chemistry and experimental biology and chemistry. The development of more accurate predictive models and high-throughput screening methods will undoubtedly lead to the discovery of novel and unexpected applications for Morpholine, 4-(1,1-dimethylethyl)- in a variety of fields.
Multidisciplinary Research Opportunities and Intersections with Other Scientific Fields
The full potential of Morpholine, 4-(1,1-dimethylethyl)- can be unlocked through multidisciplinary research that bridges chemistry with other scientific disciplines. The intersections of this compound with fields such as medicine, materials science, and environmental science are creating exciting new research opportunities.
In medicinal chemistry , the morpholine ring is recognized as a valuable pharmacophore due to its favorable physicochemical and metabolic properties. researchgate.net Research is ongoing to explore derivatives of Morpholine, 4-(1,1-dimethylethyl)- as potential treatments for a range of diseases, including cancer, inflammatory disorders, and viral infections. acs.orgnih.gov The development of these new therapeutic agents requires close collaboration between synthetic chemists, pharmacologists, and clinicians.
In materials science , the N-tert-butyl group of the compound can impart specific properties to polymers and other materials. Research in this area could explore its use as a monomer or additive in the development of new materials with tailored properties, such as improved thermal stability or specific surface characteristics. The use of related compounds in gas scrubbing processes also suggests potential applications in carbon capture and other environmental technologies.
In environmental science , the focus is on developing sustainable production methods and understanding the environmental fate and impact of Morpholine, 4-(1,1-dimethylethyl)-. rsc.orgresearchgate.netunisi.it This involves collaboration between chemists, environmental scientists, and engineers to design greener processes and to ensure the responsible management of the compound throughout its lifecycle.
The future is ripe with possibilities for Morpholine, 4-(1,1-dimethylethyl)-, driven by the convergence of different scientific disciplines. These collaborative efforts will be essential for translating fundamental research into practical applications that can address some of society's most pressing challenges.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(1,1-dimethylethyl)morpholine relevant to experimental handling?
- Methodological Answer: Prioritize measuring boiling point, vapor pressure, and solubility using standardized methods (e.g., ASTM distillation for boiling point, gravimetric analysis for solubility). The compound’s stability under varying pH and temperature conditions should be tested via accelerated degradation studies. Reference databases like NIST Chemistry WebBook provide thermodynamic data (e.g., ΔvapH°) for cross-validation .
Q. What analytical methods are recommended for identifying and quantifying 4-(1,1-dimethylethyl)morpholine in complex mixtures?
- Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) for separation, coupled with internal standards (e.g., deuterated morpholine analogs) to improve accuracy. For quantification, calibrate with certified reference materials and validate recovery rates in matrices like biological or environmental samples .
Q. How should researchers design experiments to assess the acute toxicity of this compound in aquatic environments?
- Methodological Answer: Follow OECD Test Guideline 203 for fish acute toxicity testing, using Daphnia magna or zebrafish embryos. Include controls for solvent carriers (e.g., acetone) and measure LC₅₀ values at 24–96 hours. Parallel testing of metabolite formation (e.g., via LC-HRMS) can clarify degradation pathways .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of 4-(1,1-dimethylethyl)morpholine be resolved?
- Methodological Answer: Conduct comparative soil mobility studies using OECD 106 batch adsorption tests and column leaching experiments. Pair this with biodegradation assays (e.g., OECD 301B) under aerobic/anaerobic conditions. Cross-reference results with structurally similar compounds (e.g., tert-butyl-substituted amines) to identify trends in persistence .
Q. What strategies optimize the synthesis of 4-(1,1-dimethylethyl)morpholine derivatives while minimizing hazardous byproducts?
- Methodological Answer: Employ regioselective alkylation using tert-butyl bromide under inert atmospheres to reduce oxidation byproducts. Monitor reaction progress via in situ FTIR to detect intermediates. Purify via fractional distillation or preparative HPLC, and characterize byproducts using tandem MS/MS .
Q. What computational models predict the interaction of this compound with biological targets, and how can they be validated?
- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) with homology models of target enzymes (e.g., cytochrome P450). Validate predictions via in vitro enzyme inhibition assays (e.g., fluorometric CYP3A4 assays). Compare results with QSAR predictions from tools like OECD QSAR Toolbox to assess model robustness .
Q. How do stereochemical variations in derivatives affect the compound’s pharmacokinetic profile?
- Methodological Answer: Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and evaluate their ADME properties using Caco-2 cell permeability assays and hepatic microsomal stability tests. Correlate stereochemistry with metabolic half-life using chiral HPLC and in vivo pharmacokinetic studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
